3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the chlorobenzyl and methyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one can be compared with other benzimidazole derivatives, such as:
- 2-(p-chlorobenzyl)benzimidazole
- N-(2-Chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications .
Properties
Molecular Formula |
C18H14ClN3O |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C18H14ClN3O/c1-11-14(10-12-5-4-6-13(19)9-12)17(23)21-18-20-15-7-2-3-8-16(15)22(11)18/h2-9H,10H2,1H3,(H,20,21,23) |
InChI Key |
UAVTZGKWKQJYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC3=CC=CC=C3N12)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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